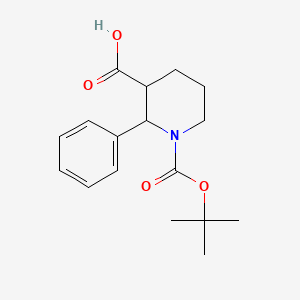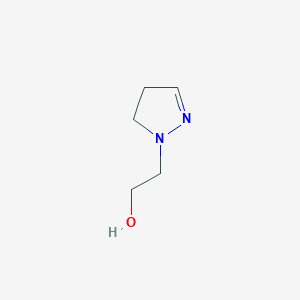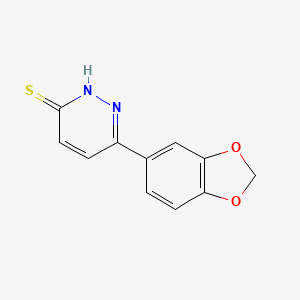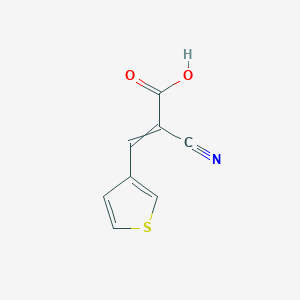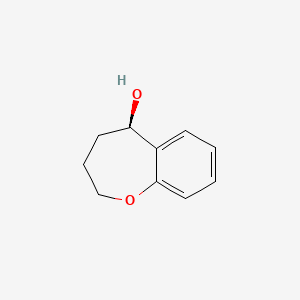![molecular formula C9H15N3S B1524422 1-[(2-Metil-1,3-tiazol-5-il)metil]piperazina CAS No. 1250118-20-7](/img/structure/B1524422.png)
1-[(2-Metil-1,3-tiazol-5-il)metil]piperazina
Descripción general
Descripción
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine is a useful research compound. Its molecular formula is C9H15N3S and its molecular weight is 197.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los derivados de tiazol como “1-[(2-Metil-1,3-tiazol-5-il)metil]piperazina” han sido estudiados por sus propiedades antimicrobianas. Se sabe que son efectivos contra una gama de patógenos microbianos. El grupo estructural del tiazol está presente en muchos agentes antimicrobianos, como la sulfatiazol, que se utiliza para tratar infecciones bacterianas .
Investigación anticancerígena
Los tiazoles también son prominentes en la investigación anticancerígena debido a su capacidad para inhibir la proliferación celular. Se han sintetizado y evaluado compuestos que contienen grupos tiazol por su potencial como agentes antitumorales. Por ejemplo, la tiazofurina, un nucleósido de tiazol, exhibe actividad anticancerígena al inhibir la deshidrogenasa de monofosfato de inosina, que es crucial para la síntesis de nucleótidos de guanina .
Actividad antifúngica
El anillo de tiazol es una característica común en los agentes antifúngicos. La investigación ha demostrado que los derivados de tiazol pueden ser efectivos contra varias especies de hongos, lo que los hace valiosos en el desarrollo de nuevos medicamentos antifúngicos. Las modificaciones en diferentes posiciones del anillo de tiazol pueden conducir a moléculas con potentes actividades antifúngicas .
Efectos antiinflamatorios y analgésicos
Se sabe que los derivados de tiazol poseen propiedades antiinflamatorias y analgésicas. Pueden diseñarse para dirigirse a vías inflamatorias específicas, ofreciendo posibles beneficios terapéuticos para afecciones caracterizadas por inflamación y dolor .
Propiedades neuroprotectoras
Algunos derivados de tiazol han mostrado promesa en la neuroprotección, lo cual es crucial para enfermedades como el Alzheimer y el Parkinson. Estos compuestos pueden desempeñar un papel en la síntesis de neurotransmisores o actuar como agonistas de ciertos receptores en el cerebro, proporcionando un efecto protector contra los procesos neurodegenerativos .
Investigación antihipertensiva y cardiovascular
Se han identificado compuestos de tiazol con actividades antihipertensivas, que pueden ser beneficiosos en el manejo de la presión arterial alta y las afecciones cardiovasculares relacionadas. Pueden funcionar afectando varios objetivos biológicos que regulan la presión arterial y la función cardíaca .
Mecanismo De Acción
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Thiazole-containing compounds are known to behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Biochemical Pathways
Thiazole-containing compounds are known to reset biological systems differently, potentially affecting a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is reported to be 1973 .
Result of Action
Thiazole-containing compounds are known to have a wide range of biological activities, including antimicrobial and antifungal effects .
Action Environment
It is known that the compound is a powder and is stored at room temperature .
Análisis Bioquímico
Biochemical Properties
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine, like other thiazole derivatives, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-methyl-5-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8-11-6-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOQOLBRWVANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)
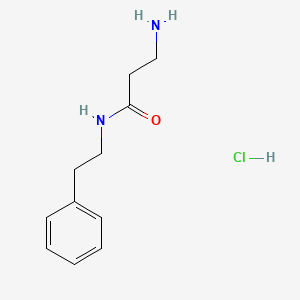
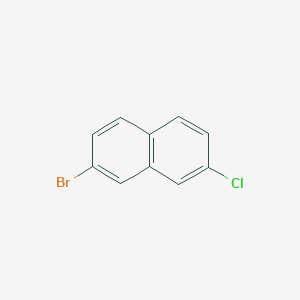
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)
